5-(Hydroxymethyl)quinolin-8-ol
Description
Historical Context of Quinoline-Based Compounds in Scientific Inquiry
The history of quinoline (B57606) is intrinsically linked to the quest for therapeutic agents. First isolated from coal tar in 1834, quinoline's true entry into the annals of scientific importance came with the study of natural alkaloids, particularly quinine (B1679958) from the bark of the Cinchona tree. nih.govbiointerfaceresearch.com Quinine's potent antimalarial properties spurred decades of research into the synthesis of quinoline-based analogues, leading to the development of crucial drugs like chloroquine (B1663885) and primaquine. nih.gov This historical focus on infectious diseases laid the groundwork for exploring the broader biological activities of the quinoline scaffold. nih.gov Over the years, scientific inquiry has expanded to investigate quinoline derivatives for a vast array of applications, including as anticancer, antibacterial, antifungal, and antiviral agents. nih.govmdpi.com This extensive research history has established the quinoline framework as a "privileged scaffold" in medicinal chemistry, a core structure upon which a multitude of biologically active molecules can be built. mdpi.com
Significance of Hydroxymethyl and Hydroxyl Substituents on the Quinoline Scaffold
The biological and chemical properties of a quinoline derivative are profoundly influenced by the nature and position of its substituents. In 5-(Hydroxymethyl)quinolin-8-ol, the hydroxyl (-OH) group at the 8-position and the hydroxymethyl (-CH₂OH) group at the 5-position are of particular significance.
The 8-hydroxyquinoline (B1678124) moiety is renowned for its potent metal-chelating ability. nih.gov The proximity of the hydroxyl group's oxygen and the quinoline ring's nitrogen atom creates a bidentate ligand capable of forming stable complexes with a variety of metal ions. mdpi.com This chelating property is believed to be a key driver of the broad-spectrum biological activities observed in 8-hydroxyquinoline derivatives, including their antimicrobial and anticancer effects. nih.gov
The hydroxymethyl group at the 5-position introduces a reactive site for further chemical modifications. This functional group can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification and etherification reactions. smolecule.com This synthetic versatility allows for the creation of a diverse library of derivatives from the this compound precursor, enabling researchers to fine-tune the molecule's properties for specific applications. jmaterenvironsci.com For instance, the hydroxymethyl group can serve as a handle to attach other bioactive molecules or to modulate the compound's solubility and pharmacokinetic profile.
Contemporary Research Trajectories for this compound
Current research involving this compound primarily revolves around its use as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. smolecule.comontosight.ai While the compound itself exhibits some inherent biological activity, its main value in contemporary research lies in its role as a versatile scaffold.
One significant research avenue is the development of new antimicrobial agents. Scientists have synthesized various derivatives of this compound and evaluated their activity against a range of bacteria and fungi. jmaterenvironsci.comnih.gov These studies often explore how modifications to the hydroxymethyl group impact the compound's antimicrobial potency and spectrum.
Another major focus is in the field of oncology. Researchers are investigating derivatives of this compound for their potential to inhibit cancer cell proliferation. smolecule.com These investigations often leverage the metal-chelating properties of the 8-hydroxyquinoline core, exploring how the chelation of essential metal ions can disrupt cancer cell function. nih.gov
Furthermore, the compound is being explored in the development of novel materials and as a ligand in coordination chemistry. The ability of the 8-hydroxyquinoline core to bind with metal ions is being harnessed to create new metal complexes with interesting photophysical or catalytic properties. researchgate.net
Interactive Data Table: Research on Derivatives of this compound
| Derivative Class | Research Focus | Example Finding |
| Hydrazonomethyl-quinolin-8-ols | Antifungal Activity | Several derivatives showed potent activity against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, with some being more potent than the standard drug fluconazole. nih.gov |
| 5-Alkylthiomethyl-8-hydroxyquinolines | Antibacterial Activity | A series of these derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. jmaterenvironsci.com |
| Metal Complexes | Antimicrobial & Thermal Properties | Metal(II) complexes of a derivative showed enhanced antimicrobial activity compared to the ligand alone and were found to be thermally stable. arabjchem.org |
| Mannich Bases | Anticancer Activity | Derivatives with substitutions at the 5-position with electron-withdrawing groups showed improved anticancer activity. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10/h1-5,12-13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNACESDSSHENJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350220 | |
| Record name | 5-(Hydroxymethyl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4053-44-5 | |
| Record name | 5-(Hydroxymethyl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Hydroxymethyl Quinolin 8 Ol
Established Synthetic Pathways for 5-(Hydroxymethyl)quinolin-8-ol
The most prominently documented method for the synthesis of this compound proceeds through a two-step sequence involving the initial formation of a chloromethyl intermediate followed by hydrolysis.
Reaction Mechanisms and Optimization Parameters for Synthesis from Precursors
The established synthesis of this compound commences with the chloromethylation of 8-hydroxyquinoline (B1678124). This reaction is a variation of the Blanc chloromethylation, an electrophilic aromatic substitution. alfa-chemistry.com In this process, 8-hydroxyquinoline is treated with formaldehyde (B43269) and hydrogen chloride. nih.gov The reaction first involves the formation of an electrophilic species from formaldehyde and HCl. This electrophile then attacks the electron-rich quinoline (B57606) ring, preferentially at the C-5 position, to yield 5-chloromethyl-8-hydroxyquinoline hydrochloride. nih.govmdpi.com
The subsequent and final step is the hydrolysis of the 5-chloromethyl-8-hydroxyquinoline intermediate. This nucleophilic substitution reaction, where the chloride is displaced by a hydroxide (B78521) group, is typically achieved by dissolving the hydrochloride salt in water. nih.gov The reaction proceeds to afford the final product, this compound.
Reaction Scheme:
Chloromethylation: 8-hydroxyquinoline + CH₂O + HCl → 5-(Chloromethyl)quinolin-8-ol hydrochloride
Hydrolysis: 5-(Chloromethyl)quinolin-8-ol hydrochloride + H₂O → this compound
Optimization of this synthetic pathway involves controlling reaction parameters to maximize the yield and purity of the final product. Key parameters for the chloromethylation step include temperature and reaction time. The reaction is typically conducted at low temperatures (0-5°C) over several hours to control the formation of byproducts. mdpi.com For the hydrolysis step, the concentration of the starting material in water and the reaction time are important considerations.
| Step | Reagents | Key Parameters | Typical Conditions |
|---|---|---|---|
| Chloromethylation | 8-hydroxyquinoline, Formaldehyde, Hydrogen Chloride | Temperature, Reaction Time | 0-5°C, 3-6 hours |
| Hydrolysis | 5-(Chloromethyl)quinolin-8-ol hydrochloride, Water | Concentration, Reaction Time | Aqueous solution, several days at room temperature |
Stereoselective Synthesis Approaches
Currently, there is a lack of specific, documented stereoselective synthesis approaches for this compound in the reviewed scientific literature. The established synthetic pathway does not involve the creation of a chiral center, and therefore, stereoselectivity is not a primary consideration. Research into chiral derivatives would necessitate the development of novel synthetic strategies.
Yield Enhancement and Purity Considerations in Synthesis
Purification of the final product is crucial to remove any unreacted starting materials or byproducts. Recrystallization from a suitable solvent system, such as ethanol-water, is a common method to obtain this compound of high purity. mdpi.com The purity can be assessed using standard analytical techniques such as melting point determination and spectroscopic methods (NMR, IR).
Novel Synthetic Route Development for this compound
While the chloromethylation-hydrolysis sequence is the established method, the development of novel synthetic routes could offer advantages in terms of efficiency, safety, or environmental impact. Modern synthetic methodologies applied to the synthesis of other 5-substituted 8-hydroxyquinolines could potentially be adapted. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce aryl groups at the C-5 position of the 8-hydroxyquinoline core. rroij.com The adaptation of such methods to introduce a hydroxymethyl group would require a suitable hydroxymethylating agent. To date, specific reports on the application of these novel methods for the direct synthesis of this compound are not prevalent in the literature.
Derivatization Strategies for this compound
The presence of the hydroxymethyl group at the C-5 position provides a reactive handle for further chemical modifications, allowing for the synthesis of a variety of derivatives with potentially altered biological or material properties.
Chemical Modification at the Hydroxymethyl Group
The primary alcohol functionality of the hydroxymethyl group can undergo a range of chemical transformations. Two common derivatization strategies are etherification and esterification.
Etherification: The hydroxyl group can be converted into an ether linkage. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding 5-(alkoxymethyl)-8-hydroxyquinoline. Several 5-alkoxymethyl-8-hydroxyquinoline derivatives have been synthesized and characterized. researchgate.netresearchgate.net
Esterification: The hydroxymethyl group can be esterified by reaction with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. organic-chemistry.orgchemguide.co.uk This modification introduces an ester functionality at the C-5 position, which can significantly alter the lipophilicity and other physicochemical properties of the parent molecule.
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Etherification | Alkyl halide, Base | 5-(Alkoxymethyl)-8-hydroxyquinolines |
| Esterification | Carboxylic acid/Acyl chloride/Acid anhydride | 5-(Acyloxymethyl)-8-hydroxyquinolines |
These derivatization strategies open avenues for the synthesis of a library of this compound derivatives for further investigation in various scientific fields.
Chemical Modification at the Hydroxyl Group
The primary alcohol functionality in this compound is a prime site for various chemical transformations, enabling the synthesis of a wide range of derivatives with tailored properties. Key modifications include etherification, esterification, and oxidation.
Etherification: The hydroxyl group can be readily converted to an ether linkage. For instance, the synthesis of 5-(alkoxymethyl)-8-hydroxyquinoline derivatives has been reported. These reactions typically involve the deprotonation of the hydroxyl group with a suitable base, followed by nucleophilic substitution with an alkyl halide. A variety of alkyl groups can be introduced, leading to compounds such as 5-(methoxymethyl)-8-hydroxyquinoline (MMHQ) and 5-(propoxymethyl)-8-hydroxyquinoline (PMHQ). researchgate.net
Esterification: Ester derivatives of this compound can be prepared through standard esterification protocols. This can involve reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or Fischer esterification with a carboxylic acid under acidic catalysis. These ester derivatives are of significant interest in the development of prodrugs, where the ester linkage can be cleaved in vivo to release the active parent molecule. scirp.orgscirp.orgebrary.net
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 8-hydroxyquinoline-5-carbaldehyde. mdpi.com This transformation opens up further synthetic possibilities, as the aldehyde group can participate in a variety of reactions, including the formation of Schiff bases and as a substrate in various carbon-carbon bond-forming reactions. The choice of oxidizing agent is crucial to selectively oxidize the primary alcohol without affecting the sensitive phenolic hydroxyl group at the 8-position.
Table 1: Examples of Chemical Modifications at the Hydroxyl Group of this compound
| Reaction Type | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Etherification | Alkyl halide, Base (e.g., NaH) | 5-(Alkoxymethyl)quinolin-8-ol | researchgate.netresearchgate.net |
| Esterification | Acyl chloride/anhydride, Base (e.g., pyridine) or Carboxylic acid, Acid catalyst | 5-(Acyloxymethyl)quinolin-8-ol | scirp.orgscirp.orgebrary.net |
| Oxidation | Mild oxidizing agent (e.g., MnO2) | 8-Hydroxyquinoline-5-carbaldehyde | mdpi.com |
Modifications to the Quinoline Ring System
The quinoline ring of this compound is susceptible to electrophilic aromatic substitution and other modifications, allowing for further functionalization of the core structure.
Electrophilic Aromatic Substitution: The electron-rich nature of the 8-hydroxyquinoline system directs electrophiles to specific positions. Theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline suggest that positions 5 and 7 are the most reactive. researchgate.net
Halogenation: Halogenation of 8-hydroxyquinoline derivatives can be achieved using various halogenating agents. For instance, bromination of 8-hydroxyquinoline can lead to the formation of 5-bromo- and 5,7-dibromo-8-hydroxyquinoline. rroij.com
Nitration: Nitration of the quinoline ring typically occurs at the 5- and 7-positions, influenced by the directing effects of the hydroxyl group.
Sulfonation: The introduction of a sulfonic acid group can also be achieved, leading to compounds like 8-hydroxyquinoline-5-sulfonic acid.
Formylation: Reactions such as the Vilsmeier-Haack and Reimer-Tiemann reactions can introduce a formyl group onto the quinoline ring, typically at the 5- or 7-position. mdpi.com
Mannich Reaction: The Mannich reaction is a powerful tool for the aminomethylation of acidic protons. In the context of 8-hydroxyquinolines, this reaction typically occurs at the 7-position, which is activated by the 8-hydroxyl group. The reaction involves the condensation of 8-hydroxyquinoline, formaldehyde, and a primary or secondary amine to introduce an aminomethyl group. nih.govnih.govproquest.comoarjbp.comwikipedia.org
Table 2: Examples of Modifications to the Quinoline Ring System of 8-Hydroxyquinoline Derivatives
| Reaction Type | Reagents and Conditions | Typical Position of Substitution | Product Type | Reference |
|---|---|---|---|---|
| Halogenation (Bromination) | Br2 | 5 and/or 7 | Bromo-8-hydroxyquinoline | rroij.com |
| Nitration | HNO3/H2SO4 | 5 and/or 7 | Nitro-8-hydroxyquinoline | - |
| Sulfonation | H2SO4 | 5 | 8-Hydroxyquinoline-5-sulfonic acid | - |
| Formylation (Vilsmeier-Haack) | POCl3, DMF | 5 and/or 7 | Formyl-8-hydroxyquinoline | mdpi.com |
| Mannich Reaction | Formaldehyde, Amine | 7 | 7-(Aminomethyl)-8-hydroxyquinoline | nih.govnih.govproquest.com |
Synthesis of Analogs and Prodrugs
The versatile reactivity of this compound makes it an excellent starting material for the synthesis of a wide array of analogs and prodrugs.
Synthesis of Analogs: Analogs can be synthesized by modifying either the hydroxymethyl group or the quinoline ring, or both. For example, the hydroxymethyl group can be converted to a chloromethyl group, which can then be used in nucleophilic substitution reactions to introduce a variety of functionalities. Suzuki coupling reactions of halogenated 8-hydroxyquinoline derivatives provide a powerful method for introducing new carbon-carbon bonds and synthesizing aryl-substituted analogs. rroij.comscispace.com The Hartwig-Buchwald amination reaction has also been employed to synthesize 5-(N-substituted-anilino)-8-hydroxyquinolines. ias.ac.in
Synthesis of Prodrugs: The development of prodrugs is a common strategy to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability. For this compound, the hydroxyl group is an ideal handle for prodrug design.
Ester Prodrugs: As mentioned earlier, esterification of the hydroxymethyl group can yield prodrugs that are hydrolyzed in vivo to release the active parent compound. The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the ester group. scirp.orgscirp.orgebrary.net
Glycoconjugates: Attaching a sugar moiety to the 8-hydroxyquinoline scaffold is another prodrug strategy. These glycoconjugates can exhibit altered solubility and transport properties, potentially leading to targeted delivery. researchgate.net
Green Chemistry Approaches in the Synthesis of this compound
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. This is particularly relevant in the synthesis of pharmaceuticals and fine chemicals.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. benthamdirect.com The application of microwave-assisted synthesis has been reported for various quinoline derivatives, offering a more energy-efficient and rapid route to these important compounds. acs.orgnih.govtandfonline.comunf.edu
The development of green synthetic routes to this compound and its derivatives is an active area of research, with a focus on using greener solvents, reducing waste, and improving energy efficiency. While specific green synthesis methods for this compound are not extensively detailed in the currently available literature, the general principles of green chemistry are being increasingly applied to the synthesis of the broader quinoline class of compounds.
Coordination Chemistry and Metal Complexation of 5 Hydroxymethyl Quinolin 8 Ol
Ligand Properties and Chelating Ability of 5-(Hydroxymethyl)quinolin-8-ol
This compound functions as a robust chelating ligand, a property endowed by the specific arrangement of its donor atoms. Its ability to form stable complexes is rooted in its structural and electronic characteristics.
This compound is a monoprotic, bidentate ligand, meaning it possesses two donor atoms that can bind to a central metal ion. scirp.org The primary binding sites are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the phenolic hydroxyl group at position 8. scirp.orgekb.egnih.gov Upon complexation, the proton of the hydroxyl group is displaced, and the deprotonated oxygen atom forms a coordinate bond with the metal ion. rroij.comscispace.comresearchgate.net
This (N, O) donor set forms a highly stable five-membered chelate ring with the metal ion. nih.gov This bidentate coordination is the predominant mode of binding. nih.govresearchgate.net The hydroxymethyl group at the C-5 position is not directly involved in the primary chelation but can influence the complex's properties through electronic effects and potential intermolecular interactions, such as hydrogen bonding.
Depending on the coordination number and oxidation state of the central metal ion, one, two, or three molecules of this compound can coordinate to it. This results in various stoichiometric ratios, commonly 1:1, 1:2, or 1:3 (metal:ligand).
1:2 Complexes: For divalent metal ions like Cu(II), Zn(II), Mn(II), or Ni(II), two ligand molecules typically coordinate to form neutral complexes with the general formula M(L)₂, where L is the deprotonated ligand. These complexes often adopt four-coordinate (e.g., square planar) or six-coordinate (e.g., octahedral) geometries, with the latter being completed by the coordination of solvent molecules like water. scirp.orgresearchgate.net
1:3 Complexes: For trivalent metal ions such as Al(III) or Fe(III), three ligand molecules often bind to form neutral M(L)₃ complexes, typically resulting in a six-coordinate octahedral geometry. rroij.comscispace.com
Several factors govern the efficiency and stability of metal chelation by this compound.
pH: The pH of the solution is a critical parameter. mdpi.com The chelation process involves the deprotonation of the phenolic hydroxyl group at position 8. rroij.com In acidic conditions, the nitrogen atom of the quinoline ring is protonated, and the hydroxyl group remains protonated, preventing chelation. As the pH increases, the hydroxyl group deprotonates, enabling the ligand to effectively bind to metal ions. The optimal pH for complex formation varies depending on the specific metal ion. mdpi.com
Nature of the Metal Ion: The intrinsic properties of the metal ion, such as its charge, ionic radius, and preferred coordination geometry, significantly impact the stability and structure of the resulting complex. For instance, the stability trend for a related 8-hydroxyquinoline (B1678124) derivative at physiological pH (7.4) was found to be Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.com
Substituent Effects: The hydroxymethyl (-CH₂OH) group at the C-5 position influences the ligand's electronic properties. As a weak electron-donating group, it can increase the electron density on the quinoline ring system, potentially enhancing the basicity of the donor atoms and the stability of the metal complexes compared to the unsubstituted 8-hydroxyquinoline. The electronic nature of substituents on the quinoline ring is known to tune the photophysical and electronic properties of the resulting metal complexes. rroij.com
Solvent: The choice of solvent can affect the solubility of the ligand and the complex, as well as the coordination sphere of the metal. In coordinating solvents, solvent molecules may compete with the ligand for binding sites on the metal ion or occupy vacant coordination sites, leading to different complex geometries. arabjchem.org
Synthesis and Characterization of Metal Complexes of this compound
Metal complexes of this compound and its derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are often colored solids that can be characterized by various spectroscopic and analytical techniques.
This compound and its closely related derivatives form stable complexes with a wide range of transition metal ions, including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). core.ac.ukresearchgate.netresearchgate.net The synthesis generally involves mixing a solution of the ligand with a solution of the metal salt (e.g., chloride, acetate, or sulfate) and adjusting the pH to facilitate the deprotonation of the ligand and subsequent precipitation of the complex. researchgate.net
For example, studies on the analogous ligand 5-(n-butoxymethyl)-8-quinolinol have reported the synthesis of its complexes with Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). researchgate.net Similarly, complexes of 5-nitro-8-hydroxyquinoline with Zn(II), Cd(II), Mn(II), and Cu(II) have been successfully synthesized and characterized. researchgate.net These studies provide a model for the expected reactivity of this compound, which would form complexes with similar stoichiometries and geometries.
| Metal Ion | Typical Stoichiometry (M:L) | Expected Geometry | Reference Studies |
|---|---|---|---|
| Cu(II) | 1:2 | Square Planar / Distorted Octahedral | scirp.orgresearchgate.net |
| Ni(II) | 1:2 | Octahedral | scirp.orgresearchgate.netresearchgate.net |
| Co(II) | 1:2 | Octahedral | researchgate.netresearchgate.net |
| Zn(II) | 1:2 | Octahedral / Tetrahedral | researchgate.netresearchgate.netresearchgate.net |
| Mn(II) | 1:2 | Octahedral | researchgate.netresearchgate.netresearchgate.net |
| Fe(III) | 1:3 | Octahedral | scispace.commdpi.com |
The 8-hydroxyquinoline scaffold is also known to form stable complexes with f-block elements. researchgate.net Although specific studies on the complexation of this compound with lanthanides and actinides are limited, the general chelating behavior of 8-hydroxyquinoline provides strong evidence for such interactions.
Mixed ligand complexes involving 8-hydroxyquinoline with the lanthanide ion La(III) and the actinide ion Th(IV) have been synthesized and characterized. ekb.eg The formation of these complexes indicates that the (N, O) donor set of the 8-hydroxyquinoline core can effectively coordinate to these large metal ions, which typically exhibit high coordination numbers. It is expected that this compound would similarly form stable complexes with lanthanide and actinide ions, likely with 1:3 or 1:4 metal-to-ligand ratios to satisfy their coordination requirements.
The structures of metal complexes derived from this compound are elucidated using a combination of analytical and spectroscopic methods.
Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. Upon complexation, the broad IR band corresponding to the phenolic O-H stretch of the free ligand (typically around 3200-3400 cm⁻¹) disappears, indicating deprotonation. scirp.org Furthermore, the C=N stretching vibration of the quinoline ring often shifts to a lower frequency, which is evidence of the coordination of the nitrogen atom to the metal center. ekb.egacs.org
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes are different from that of the free ligand. The absorption bands corresponding to the π → π* transitions of the quinoline ring system are typically shifted upon coordination, and new bands corresponding to ligand-to-metal charge transfer (LMCT) may appear. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Al(III)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons near the coordination sites change significantly upon binding to the metal ion. acs.org
X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.net For example, X-ray analysis of related 8-hydroxyquinoline complexes has confirmed the bidentate coordination of the ligand and revealed geometries such as distorted octahedral for Zn(II) and Mn(II) complexes and square planar for Cu(II) complexes. researchgate.net Powder XRD can be used to assess the crystallinity and phase purity of the synthesized complex powders. ekb.eg
Elemental Analysis and Mass Spectrometry: These methods are used to confirm the stoichiometry of the complexes, i.e., the metal-to-ligand ratio. acs.org
Magnetic Susceptibility Measurements: For complexes with paramagnetic metal ions (e.g., Cu(II), Ni(II), Co(II)), measuring the magnetic moment helps to determine the number of unpaired electrons and provides insight into the coordination geometry of the metal center. ekb.eg
| Technique | Observation | Inference |
|---|---|---|
| IR Spectroscopy | Disappearance of broad ν(O-H) band | Deprotonation and coordination of phenolic oxygen scirp.org |
| IR Spectroscopy | Shift in ν(C=N) and ν(C-O) frequencies | Coordination of quinoline nitrogen and phenolic oxygen ekb.egacs.org |
| UV-Vis Spectroscopy | Bathochromic or hypsochromic shifts of absorption bands | Alteration of electronic structure upon coordination acs.org |
| ¹H NMR Spectroscopy | Downfield or upfield shifts of aromatic proton signals | Confirmation of ligand binding in diamagnetic complexes acs.org |
Spectroscopic Investigations of Metal-5-(Hydroxymethyl)quinolin-8-ol Interactions
The interaction of this compound with metal ions can be effectively monitored using various spectroscopic techniques, including UV-Visible absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide valuable information about the formation, stoichiometry, and electronic structure of the resulting metal complexes.
Upon chelation with a metal ion, the UV-Visible absorption spectrum of this compound is expected to exhibit noticeable changes. Typically, 8-hydroxyquinoline and its derivatives display absorption bands in the ultraviolet region corresponding to π-π* transitions of the aromatic system. The coordination to a metal center generally leads to a bathochromic (red) shift of these bands and often the appearance of new bands in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) transitions. The precise position and intensity of these new bands are dependent on the nature of the metal ion, its oxidation state, and the coordination geometry of the complex. For instance, complexation with transition metals like Cu(II) or Co(II) is known to produce colored solutions, with characteristic absorption maxima that can be used to determine the stoichiometry of the complex, often found to be in a 1:2 metal-to-ligand ratio. scirp.orgscirp.org
Fluorescence spectroscopy is another powerful tool for studying these interactions. While 8-hydroxyquinoline itself is weakly fluorescent, its metal complexes, particularly with diamagnetic metal ions such as Zn(II), Al(III), and Mg(II), often exhibit strong fluorescence. osti.govbohrium.com This fluorescence enhancement is attributed to the increased rigidity of the ligand upon coordination, which reduces non-radiative decay pathways. The emission wavelength and quantum yield are sensitive to the specific metal ion, allowing for potential applications in fluorescent sensing. The hydroxymethyl substituent in this compound may further influence the photophysical properties of the resulting complexes through its electronic and potential hydrogen-bonding interactions.
NMR spectroscopy provides detailed structural information about the ligand in its free and complexed states. The 1H NMR spectrum of the free ligand in a solvent like DMSO-d6 would show characteristic signals for the aromatic protons and the protons of the hydroxymethyl group. chemicalbook.comspectrabase.com Upon complexation, changes in the chemical shifts of the protons adjacent to the coordination sites (the nitrogen of the quinoline ring and the oxygen of the hydroxyl group) are expected. These shifts provide direct evidence of metal binding. Furthermore, for diamagnetic metal complexes, the integration of the signals can confirm the stoichiometry of the complex in solution.
| Spectroscopic Technique | Expected Observations upon Metal Complexation | Information Gained |
| UV-Visible Spectroscopy | Bathochromic shift of π-π* transitions; appearance of new LMCT bands. | Confirmation of complex formation, electronic structure, stoichiometry. |
| Fluorescence Spectroscopy | Enhancement of fluorescence intensity, particularly with d10 metal ions. | Detection of metal ions, study of photophysical properties. |
| NMR Spectroscopy | Changes in chemical shifts of protons near the binding sites. | Confirmation of coordination, structural information, stoichiometry in solution. |
Computational Chemistry Approaches to Metal Chelation
Computational chemistry provides a powerful avenue for understanding the intricacies of metal chelation by this compound at an atomic level. Methods such as quantum chemical calculations and molecular dynamics simulations can offer quantitative predictions of binding affinities and detailed insights into the dynamics of complex formation.
Quantum Chemical Calculations of Binding Energies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the binding energies between this compound and various metal ions. These calculations can predict the stability of the resulting complexes and elucidate the nature of the metal-ligand bonding. The binding energy is typically calculated as the difference between the total energy of the optimized complex and the sum of the energies of the free ligand and the metal ion.
| Metal Ion | Predicted Coordination Geometry | Expected Relative Binding Strength |
| Cu(II) | Square Planar / Distorted Octahedral | Strong |
| Zn(II) | Tetrahedral / Octahedral | Moderate |
| Ni(II) | Octahedral | Moderate |
| Co(II) | Octahedral | Moderate |
| Al(III) | Octahedral | Strong |
Molecular Dynamics Simulations of Complex Formation
Molecular dynamics (MD) simulations can provide a dynamic picture of the complex formation process between this compound and metal ions in solution. These simulations model the movement of atoms over time, allowing for the observation of the stepwise process of ligand association, solvent reorganization, and final coordination.
An MD simulation would typically start with the solvated ligand and metal ion separated in a simulation box. Over the course of the simulation, one could observe the diffusion of the species, the initial encounter, and the subsequent displacement of solvent molecules from the metal's coordination sphere by the donor atoms of the ligand. The simulation can reveal the preferred pathways for complex formation and identify any intermediate states. The role of the hydroxymethyl group in influencing the solvation shell of the ligand and its approach to the metal ion could also be investigated. Such simulations on similar systems have provided valuable insights into the mechanism and kinetics of metal-ligand binding. arxiv.org
Supramolecular Assemblies Involving this compound and Metal Ions
The formation of supramolecular assemblies is a fascinating aspect of coordination chemistry, where individual metal-ligand complexes self-assemble into larger, ordered structures through non-covalent interactions. The hydroxymethyl group in this compound introduces a key functionality for directing such assemblies: the ability to form hydrogen bonds.
Metal complexes of this compound can act as building blocks for the construction of supramolecular architectures. The coordinated ligand still possesses a free hydroxyl group on the hydroxymethyl substituent, which can act as a hydrogen bond donor and acceptor. This can lead to the formation of extended one-, two-, or three-dimensional networks through intermolecular hydrogen bonding between adjacent metal complexes.
Mechanistic Investigations of Biological Activities of 5 Hydroxymethyl Quinolin 8 Ol and Its Derivatives
Antioxidant Mechanisms of Action
The antioxidant capabilities of 8-hydroxyquinoline (B1678124) derivatives are a significant aspect of their biological profile, contributing to their neuroprotective and other therapeutic effects. researchgate.net These mechanisms are primarily centered on the direct neutralization of free radicals and the mitigation of cellular conditions that lead to oxidative stress.
Derivatives of 8-hydroxyquinoline function as antioxidants through direct radical scavenging pathways. The phenolic hydroxyl group at the C-8 position is crucial for this activity. It can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging chain reactions. nih.gov This process, known as hydrogen atom transfer (HAT), is a key mechanism for antioxidant action. The efficiency of this pathway is related to the O-H bond dissociation enthalpy (BDE); a lower BDE value indicates a greater propensity for hydrogen donation and, consequently, higher radical scavenging activity. nih.gov
Furthermore, these compounds can participate in electron transfer processes to neutralize radicals. nih.gov Studies on various 8-hydroxyquinoline derivatives have demonstrated their ability to scavenge radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical and the superoxide (O2•−) free radical. nih.gov
A primary indirect antioxidant mechanism of 8-hydroxyquinoline derivatives is their ability to chelate redox-active metal ions, particularly iron (Fe) and copper (Cu). nih.govmdpi.com These metal ions are known to participate in the Fenton reaction, a major source of the highly destructive hydroxyl radical (•OH) in biological systems. researchgate.netnih.gov By sequestering these metal ions, compounds like 5-(hydroxymethyl)quinolin-8-ol can prevent the formation of these damaging radicals, thereby mitigating oxidative stress. mdpi.com
Research has shown that 8-hydroxyquinoline derivatives can protect cells from oxidative stress induced by agents like hydrogen peroxide (H₂O₂). nih.govmdpi.com In experimental models, these compounds have been observed to reduce intracellular reactive oxygen species (ROS) generation, leading to decreased oxidative stress-mediated cell death. mdpi.com This protective effect is also linked to a reduction in lipid peroxidation, a key indicator of oxidative damage to cellular membranes. nih.govmdpi.com By preventing ROS-induced oxidation of biological molecules, these compounds help maintain cellular redox balance and protect against cellular damage. mdpi.com
Antimicrobial Action Mechanisms
The 8-hydroxyquinoline scaffold is the basis for numerous compounds with potent antimicrobial, antifungal, and anti-parasitic properties. rroij.comnih.gov The mechanisms underlying these activities are complex and often linked to the essential role of metal ions in microbial physiology.
The antimicrobial action of 8-hydroxyquinoline and its derivatives is strongly associated with their metal-chelating capabilities. nih.gov One proposed mechanism is the deprivation of essential metal ions from the microbial environment. nih.gov Microorganisms require metal ions like iron, zinc, and manganese as cofactors for a wide range of enzymes crucial for their growth and survival. By chelating these ions, 8HQ derivatives can effectively starve the microbes of these essential nutrients, leading to the inhibition of their growth. nih.gov
The antimicrobial efficacy of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that will inhibit the visible growth of a microorganism.
Table 1: In Vitro Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| Cloxyquin | Mycobacterium tuberculosis | 0.062 - 0.25 |
| 5-nitro-8-hydroxyquinoline | Mycobacterium bovis BCG | 1.9 |
This table presents data compiled from various studies to illustrate the antimicrobial potency of the 8-hydroxyquinoline class of compounds. nih.gov
Studies have shown that derivatives bearing a hydroxyl group at the C-8 position exhibit the most effective growth inhibitory activity against various intestinal bacteria. nih.gov Conversely, isomers with the hydroxyl group at other positions show no such inhibition, highlighting the structural importance of the 8-hydroxy position for this activity. nih.gov
An alternative and compelling mechanism suggests that the metal complexes formed by 8-hydroxyquinoline derivatives, rather than the free compounds, are the primary antibacterial agents. nih.gov For example, the Fe(8-hydroxyquinoline)3 complex has been shown to be significantly more potent than 8-hydroxyquinoline alone. mdpi.com This complex can transport iron across the bacterial cell membrane, leading to a dual-action mechanism that combines the bactericidal effects of excess intracellular iron with the metal-chelating "pull" of the 8-hydroxyquinoline ligand. mdpi.com
These metal complexes can interfere with critical microbial processes. It has been proposed that halogenated 8-hydroxyquinolines can inhibit viral RNA-dependent DNA polymerase through copper chelation and inhibit RNA synthesis by chelating essential cofactors like Mn²⁺, Mg²⁺, and Zn²⁺. nih.gov This demonstrates that the interaction with microbial targets is often mediated by the formation of a ternary complex involving the 8HQ derivative, a metal ion, and a biological macromolecule.
Metal Ion Homeostasis and Chelation-Based Therapeutic Mechanisms
The ability of 8-hydroxyquinoline and its derivatives to interact with metal ions is the cornerstone of their diverse medicinal properties, including their antineurodegenerative and anticancer activities. nih.govresearchgate.net Many diseases are associated with a loss of metal homeostasis, resulting in either metal overload or deficiency. nih.gov
8-Hydroxyquinoline is a potent chelator capable of forming stable complexes with a variety of divalent metal ions. nih.gov This chelating action is conferred by the specific arrangement of the nitrogen atom in the quinoline (B57606) ring and the adjacent hydroxyl group, which act as electron donor sites. dovepress.com This allows these compounds to modulate the concentration and distribution of biologically important metal ions like copper and zinc. dovepress.com
The therapeutic mechanisms are often twofold:
Restoration of Metal Balance: In diseases characterized by toxic accumulation of metal ions, such as Alzheimer's and Parkinson's diseases, 8HQ derivatives can sequester the excess ions, preventing them from participating in pathological processes like protein aggregation and oxidative stress. researchgate.netdovepress.com
Ionophore Activity: These compounds can also act as metal chaperones or ionophores, transporting metal ions across cell membranes. dovepress.com This can help redistribute essential metals into depleted cells, activating cellular signaling pathways involved in neuroprotection or inducing apoptosis in cancer cells by perturbing their intracellular metal balance. dovepress.comnih.gov
The anticancer activity of chelators is often explained by their ability to disrupt the intracellular metal homeostasis of cancer cells, which have an elevated demand for metals like iron and copper to support their rapid proliferation. nih.gov By either depleting these essential metals or introducing a toxic excess of them into cellular compartments, 8-hydroxyquinoline derivatives can selectively target cancer cells. nih.gov
Role in Metal Toxicity Mitigation
The structure of 8-hydroxyquinoline, characterized by a nitrogen atom in the quinoline ring and a hydroxyl group at the C-8 position, creates a prime site for metal chelation. This chelating ability is fundamental to the role of these compounds in mitigating metal toxicity. By binding to excess or misplaced metal ions, 8-HQ derivatives can form stable complexes, thereby preventing these metals from participating in harmful redox reactions that generate reactive oxygen species (ROS) and induce cellular damage.
Phytochemicals, including flavonoids, have been shown to mitigate heavy metal toxicity through chelation, reducing the accumulation of toxic metals and decreasing DNA damage and apoptosis. mdpi.com The mechanism of action for many natural agents in preventing heavy metal toxicity involves their antioxidant and chelating properties. mdpi.com The core structure of this compound, being an 8-hydroxyquinoline, suggests it would possess similar metal-chelating capabilities, potentially sequestering toxic metal ions and reducing their bioavailability and harmful effects. The generation of ROS, enzyme inactivation, and oxidative stress are common pathways for the toxicity of heavy metals like mercury, lead, chromium, cadmium, and arsenic. frontiersin.org
Modulation of Metalloprotein Function
The function of many proteins, particularly enzymes, is dependent on the presence of specific metal cofactors. The 8-hydroxyquinoline derivatives can modulate the activity of these metalloproteins by interfering with their metal cofactors. This modulation can occur through several mechanisms:
Direct Chelation: By binding to the metal ion within the active site of a metalloprotein, 8-HQ derivatives can inhibit its function. For instance, quinolinol compounds are known to disrupt the zinc-containing active site of the botulinum neurotoxin A (BoNT/A) metalloprotease, thereby inhibiting its proteolytic activity. nih.gov
Metal Ionophore Activity: Some 8-HQ derivatives can act as ionophores, transporting metal ions across cellular membranes. This can alter the intracellular concentration of essential metals, thereby influencing the activity of metalloproteins. The antitumor activity of clioquinol, an 8-HQ derivative, is linked to its ionophore actions and its ability to inhibit proteasome function. nih.gov
The hydroxymethyl group in this compound could influence its binding affinity and selectivity for different metalloproteins, potentially leading to a unique profile of metalloprotein modulation.
Enzyme Inhibition Studies
Beyond their interaction with metalloproteins, 8-hydroxyquinoline derivatives have been shown to inhibit a range of other enzymes through various mechanisms.
Specific Enzyme Targets and Inhibition Kinetics
Research has identified several enzymes that are targeted by 8-HQ derivatives:
Catechol O-Methyltransferase (COMT): A series of 8-hydroxyquinolines have been identified as potent inhibitors of COMT, with a preference for the membrane-bound form of the enzyme. nih.gov
Pim-1 Kinase: 8-hydroxy-quinoline-7-carboxylic acid derivatives have been identified as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in the control of apoptosis. researchgate.net
HIV-1 Reverse Transcriptase (RT): Certain quinoline derivatives have shown inhibitory activity against HIV-1 RT. researchgate.net
Matrix Metalloproteinases (MMPs): Some 8-hydroxyquinoline derivatives have been evaluated as potential inhibitors of MMPs. acs.org
The inhibition kinetics for these interactions are often competitive, with the 8-HQ derivative competing with the enzyme's natural substrate for binding to the active site. However, other modes of inhibition are also possible.
Structure-Activity Relationships for Enzyme Inhibition
The inhibitory potency and selectivity of 8-hydroxyquinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring.
Substituents at the 5- and 7-positions: In the case of COMT inhibitors, small substituents at the 7-position were found to enhance metabolic stability without compromising potency. nih.gov For Pim-1 kinase inhibitors, the 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a crucial pharmacophore for activity. researchgate.net
Lipophilicity and Electronic Properties: The lipophilicity and electronic properties of the substituents play a significant role in determining the structure-activity relationship. nih.gov For HIV-1 RT inhibitors, electron-withdrawing substituents at position 6 of the quinoline ring were found to increase activity. researchgate.net
The presence of a hydroxymethyl group at the 5-position of this compound would be expected to influence its solubility, electronic properties, and steric interactions with the enzyme's active site, thereby defining its specific enzyme inhibitory profile.
Table 1: Structure-Activity Relationships of 8-Hydroxyquinoline Derivatives in Enzyme Inhibition
| Enzyme Target | Favorable Substitutions | Unfavorable Substitutions | Reference |
| Catechol O-Methyltransferase (COMT) | Small substituents at the 7-position; Sulfone and sulfonamide groups at the 5-position. | Larger sulfone and sulfonamide groups. | nih.gov |
| Pim-1 Kinase | Carboxylic acid at the 7-position. | Not specified. | researchgate.net |
| HIV-1 Reverse Transcriptase | Electron-withdrawing substituents at the 6-position. | Not specified. | researchgate.net |
Receptor Binding and Signaling Pathway Modulation
The interaction of 8-hydroxyquinoline derivatives with specific cellular receptors and their subsequent impact on signaling pathways is an area of ongoing investigation. While direct binding to a specific receptor is not always the primary mechanism, these compounds can modulate signaling pathways through their effects on ion homeostasis and enzyme activity. For example, the anticancer activity of some quinoline-based compounds has been linked to the modulation of signaling pathways that control cell proliferation and apoptosis. nih.gov The Wnt/beta-catenin signaling pathway has been implicated in the carcinogenic effects of certain metals, which could potentially be modulated by metal-chelating quinoline derivatives. frontiersin.org
Cellular Uptake and Intracellular Distribution Studies
The ability of 8-hydroxyquinoline derivatives to cross cellular membranes is crucial for their biological activity. Their generally lipophilic nature allows for passive diffusion into cells. Furthermore, the formation of lipophilic complexes with metal ions can facilitate their uptake. nih.gov Studies with nickel have shown that oral administration with 8-hydroxyquinoline resulted in increased tissue levels of the metal, suggesting that the formation of a lipophilic complex enhances its absorption from the gastrointestinal tract. nih.gov
Once inside the cell, the distribution of these compounds is likely influenced by their affinity for various subcellular compartments and their interaction with intracellular metal ions and biomolecules. The specific intracellular localization of this compound would be a key determinant of its biological effects.
In Vitro and In Vivo Model Systems for Biological Activity Assessment
The biological effects of 8-hydroxyquinoline derivatives are rigorously tested using cellular and whole-organism models. These systems are crucial for determining the efficacy and mechanism of action of these compounds.
In Vitro Model Systems
In vitro assays are fundamental for the initial screening and characterization of the biological activities of 8-HQ derivatives. These models utilize isolated cells, microorganisms, or specific proteins to assess the direct effects of the compounds.
Antimicrobial and Antifungal Activity: The antimicrobial potential of 8-HQ derivatives is commonly evaluated against a panel of pathogenic bacteria and fungi. Standard laboratory strains and clinical isolates are used to determine the compound's spectrum of activity.
Bacterial Models: Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli are frequently used. mdpi.comnih.govnih.gov The agar dilution method and broth microdilution assays are standard techniques to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.govnih.gov
Fungal Models: The activity against fungi, particularly opportunistic pathogens like Candida albicans, is a key area of investigation. mdpi.comsemanticscholar.org In addition to MIC determination, assays that measure the inhibition of biofilm formation are also employed, as biofilms contribute significantly to fungal virulence and drug resistance. researchgate.netnih.govacs.org Time-kill assays can further define whether a compound has a fungistatic (inhibits growth) or fungicidal (kills the fungus) effect. semanticscholar.org
Antitubercular Models: Some derivatives have been specifically tested against Mycobacterium tuberculosis, the causative agent of tuberculosis, highlighting the broad antimicrobial screening these compounds undergo. nih.gov
Anticancer Activity: The cytotoxic and antiproliferative effects of 8-HQ derivatives are assessed using a variety of human cancer cell lines.
Cell Line Panels: A diverse panel of cell lines representing different cancer types is often used, such as HeLa (cervical cancer), MCF-7 (breast cancer), Hep3B (hepatocellular carcinoma), A2780 (ovarian cancer), and various leukemia cell lines. mdpi.comnih.govresearchgate.netrsc.orgnih.gov
Viability and Cytotoxicity Assays: The MTS or MTT assay is a standard colorimetric method used to measure cell viability and determine the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50). mdpi.comnih.govresearchgate.net These assays provide quantitative data on the antiproliferative potency of the derivatives.
Mechanism of Action: To understand how these compounds induce cell death, further assays are conducted. For example, some studies investigate the induction of apoptosis (programmed cell death) and necrosis. rsc.org The production of reactive oxygen species (ROS), which can lead to cellular damage, is another mechanistic aspect that is explored. rsc.org
Antiparasitic Activity: The efficacy of 8-HQ and its derivatives against various protozoan parasites is a significant area of research.
Leishmania Species: The leishmanicidal activity is tested against different species such as Leishmania amazonensis, L. infantum, and L. martiniquensis. nih.govnih.govpeerj.com Assays are performed on both the free-living promastigote form and the clinically relevant intracellular amastigote form, which resides within host macrophages. nih.govnih.govresearchgate.net The 50% inhibitory concentration (IC50) is determined for both parasite forms, and the 50% cytotoxic concentration (CC50) against host cells (e.g., murine macrophages) is measured to calculate a selectivity index, which indicates the compound's specificity for the parasite. nih.govpeerj.com
Antiviral Activity: The potential of 8-HQ derivatives to combat viral infections is evaluated using cell culture-based models.
Virus-Infected Cell Cultures: Vero E6 cells are commonly used to propagate a range of viruses, including various coronaviruses (SARS-CoV-2, MERS-CoV, HCoV-229E) and other viruses like Dengue. nih.govnih.gov
Efficacy Assays: Plaque reduction assays and virus yield reduction assays are employed to quantify the inhibition of viral replication. nih.govusu.edu These tests determine the 50% effective concentration (EC50 or IC50) of the compound. researchgate.netnih.gov
Table 1: Summary of In Vitro Models for Biological Activity Assessment of 8-Hydroxyquinoline Derivatives
| Biological Activity | Model System | Key Assays | Compound Examples |
|---|---|---|---|
| Anticancer | Human cancer cell lines (Hep3B, A2780, HCT116, HeLa, MCF-7) | MTT/MTS cell viability assay, Apoptosis/Necrosis detection, ROS production | 8-hydroxy-2-quinolinecarbaldehyde, Vanadium complexes with substituted 8-HQ ligands, 5-Amino-8-hydroxyquinoline |
| Antifungal | Candida albicans, Candida tropicalis, Aspergillus terreus | Broth microdilution (MIC), Biofilm inhibition, Time-kill assays | Clioquinol, 8-hydroxy-5-quinolinesulfonic acid, Novel derivative L14 |
| Antibacterial | S. aureus, E. coli, V. parahaemolyticus | Agar/Broth dilution (MIC) | 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid, 5-substituted-8-hydroxyquinoline derivatives |
| Antiparasitic | Leishmania species (promastigotes & amastigotes), Murine macrophages | IC50 determination, CC50 determination, Selectivity Index calculation | 8-Hydroxyquinoline |
| Antiviral | Vero E6 cells infected with SARS-CoV-2, MERS-CoV, Dengue virus | Plaque reduction assay, Viral yield reduction assay, IC50 determination | Hydroxyquinoline-pyrazole derivatives, 2-alkyl-8-hydroxyquinoline |
***In Vivo* Model Systems**
Following promising in vitro results, compounds are advanced to in vivo models, which involve whole living organisms, typically rodents, to evaluate their therapeutic efficacy in a more complex biological system.
Antifungal Efficacy: Murine models of systemic fungal infections are critical for validating the in vitro antifungal activity.
Candida albicans Infection Model: Mice are systemically infected with a lethal dose of C. albicans. The efficacy of an 8-HQ derivative is then assessed by its ability to reduce the fungal burden in key organs (like the kidneys) and extend the survival of the infected mice compared to untreated controls. nih.govacs.org
Anticancer Efficacy: To confirm antitumor potential, xenograft models are widely used.
Tumor Xenograft Model: Human cancer cells, such as Hep3B hepatocellular carcinoma cells, are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice). nih.govresearchgate.net Once tumors are established, the mice are treated with the compound. The primary endpoint is the inhibition of tumor growth over the treatment period. nih.govresearchgate.net
Antiparasitic Efficacy: The effectiveness of compounds against leishmaniasis is tested in rodent models that mimic human disease.
Leishmania amazonensis Infection Model: BALB/c mice are chronically infected with L. amazonensis, leading to the development of skin lesions. nih.govnih.gov The therapeutic efficacy of a compound, such as 8-hydroxyquinoline, is evaluated by its ability to reduce the diameter of the lesions and decrease the parasite load in the infected tissues and organs. nih.govnih.govmdpi.com
Antiviral Efficacy: Animal models are also employed to assess antiviral activity.
Aquatic Virus Model: In one study, the antiviral effect of 8-hydroxyquinoline was tested in an MSRV-infected largemouth bass model. The key outcomes measured were an enhancement in the survival rate and a reduction in the viral load in tissues like the spleen. researchgate.net
Table 2: Summary of In Vivo Models for Biological Activity Assessment of 8-Hydroxyquinoline Derivatives
| Biological Activity | Model System | Key Endpoints | Compound Example |
|---|---|---|---|
| Anticancer | Athymic nude mice with subcutaneous Hep3B tumor xenografts | Inhibition of tumor growth | 8-hydroxy-2-quinolinecarbaldehyde |
| Antifungal | Murine model of systemic Candida albicans infection | Reduction of fungal burden in organs, Extension of survival | Novel derivative L14 |
| Antiparasitic | BALB/c mice chronically infected with Leishmania amazonensis | Reduction in lesion diameter, Reduction of parasite load in tissues | 8-Hydroxyquinoline |
| Antiviral | MSRV-infected largemouth bass | Increased survival rate, Reduction of viral load in spleen | 8-Hydroxyquinoline |
Applications of 5 Hydroxymethyl Quinolin 8 Ol in Advanced Materials and Catalysis
Applications in Electroluminescent Materials and Organic Light-Emitting Diodes (OLEDs)
Metal complexes of 8-hydroxyquinoline (B1678124) and its derivatives are cornerstone materials in the field of organic electroluminescence, famously exemplified by tris(8-hydroxyquinolinato)aluminum (Alq₃). The introduction of substituents onto the quinoline (B57606) ring, such as the hydroxymethyl group at the 5-position, allows for the fine-tuning of the electronic properties and, consequently, the performance of these materials in Organic Light-Emitting Diodes (OLEDs). researchgate.netscispace.com
The synthesis of the core ligand, 5-(hydroxymethyl)quinolin-8-ol, can be achieved in good yield from 8-hydroxyquinoline through established procedures. researchgate.net This ligand serves as a bidentate chelating agent, coordinating with a central metal ion through the nitrogen atom of the pyridine (B92270) ring and the deprotonated oxygen of the hydroxyl group. scirp.orgscirp.org
The design of luminescent metal complexes for OLEDs typically involves reacting this compound with a suitable metal salt, often of Al(III), Zn(II), or Mg(II), to form stable coordination complexes. researchgate.netijcce.ac.ir For trivalent metals like Al(III), the reaction typically yields a tris-complex with the general formula M(L)₃, where L is the deprotonated 5-(hydroxymethyl)quinolin-8-olate ligand. For divalent metals, bis-complexes of the type M(L)₂ are commonly formed. scirp.org
The synthesis process for an aluminum complex, for instance, would involve the reaction of three equivalents of this compound with one equivalent of an aluminum salt, such as aluminum isopropoxide, in a suitable solvent. The hydroxymethyl group at the 5-position generally enhances the solubility of these complexes in common organic solvents, which is an advantage for device fabrication via solution-processing techniques. researchgate.net
Table 1: Representative Metal Complexes based on 8-Hydroxyquinoline Derivatives
| Complex Type | Central Metal Ion | Ligand | Typical Geometry | Reference |
| Tris-complex | Al(III) | 5-alkoxymethyl-8-hydroxyquinoline | Octahedral | researchgate.net |
| Bis-complex | Mg(II) | 5-chloro-8-hydroxyquinoline (B194070) | Tetrahedral | researchgate.net |
| Bis-complex | Zn(II) | 2-methyl-8-hydroxyquinoline | Tetrahedral | ijcce.ac.ir |
The photophysical properties of metal quinolinates are highly dependent on the substituents on the ligand framework. The introduction of an alkoxymethyl group at the 5-position, which is structurally similar to the hydroxymethyl group, has a notable effect on the luminescence of the resulting metal complexes.
Aluminum(III) complexes of 5-alkoxymethyl-substituted 8-hydroxyquinolines exhibit strong green luminescence with high quantum yields. researchgate.net The emission is typically red-shifted compared to the parent Alq₃ complex. This shift is attributed to the electronic effect of the substituent on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the complex. The photoluminescence (PL) emission maxima for these complexes are generally observed in the range of 538-540 nm. researchgate.net This positions them as excellent candidates for green emitters in OLED displays.
Table 2: Photophysical Data for Al(III) Complexes of 5-Substituted 8-Hydroxyquinolines
| Ligand | Emission Max (λₘₐₓ) | Color | Relative Quantum Yield | Reference |
| 5-alkoxymethyl-8-hydroxyquinoline | 538-540 nm | Green | High | researchgate.net |
| 4-morpholinyl-8-hydroxyquinoline | 489 nm | Blue-Green | ~2x vs. Alq₃ | nih.gov |
| 8-hydroxyquinoline (Alq₃) | ~520-530 nm | Green | 1.00 (Reference) | nih.govnih.gov |
In a typical OLED architecture, the this compound-based metal complex would be used as the emissive layer (EML). A multi-layer device structure is generally employed to maximize efficiency by facilitating the transport and recombination of charge carriers (holes and electrons). ijcce.ac.irresearchgate.net
A representative device structure could be: ITO / HTL / EML / ETL / Cathode
Where:
ITO (Indium Tin Oxide) is the transparent anode.
HTL (Hole Transport Layer) is a material like N,N′-diphenyl-N,N′-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine (TPD). researchgate.net
EML (Emissive Layer) consists of the this compound metal complex, which may be doped into a host material.
ETL (Electron Transport Layer) is often a material like Alq₃ itself, which has excellent electron transport properties. researchgate.netnih.gov
Cathode is a low work-function metal such as Aluminum (Al) or Magnesium (Mg). researchgate.net
The performance of such a device is evaluated based on several key metrics. Based on data from similar 5-substituted quinoline complexes, a device using a this compound aluminum complex as the emitter could be expected to exhibit bright green electroluminescence. researchgate.net Performance metrics for OLEDs using related 8-hydroxyquinoline derivatives have shown maximum brightness values in the range of hundreds to thousands of cd/m² and luminous efficiencies of several cd/A. researchgate.netrsc.org For example, an OLED fabricated with a magnesium complex of 5-chloro-8-hydroxyquinoline achieved a maximum brightness of 425 cd/m² with an emission peak at 539 nm. researchgate.net
Table 3: Illustrative Performance of OLEDs with 8-Hydroxyquinoline Derivative Emitters
| Emitter Complex | Max. Brightness (cd/m²) | Luminous Efficiency (cd/A) | Emission Color | Reference |
| Mg(5-chloro-8-quinolinolate)₂ | 425 | Not specified | Green (539 nm) | researchgate.net |
| Pt(II) complex with phenylisoquinoline ligand | Not specified | 4.71 | Red | rsc.org |
| TDBA-Cz (dopant) | Not specified | 7.25 | Deep-Blue (413 nm) | mdpi.com |
Catalytic Applications of this compound and its Metal Complexes
While extensively studied for their optical properties, metal complexes of 8-hydroxyquinoline and its derivatives also possess catalytic activity. The chelating nature of the ligand stabilizes metal ions in various oxidation states, and the electronic properties of the quinoline ring system can be harnessed to mediate chemical reactions.
Metal complexes derived from the 8-hydroxyquinoline framework can act as catalysts for oxidation reactions. A notable example is the oxidation of the 8-hydroxyquinoline ligand itself to quinoline-5,8-dione. rsc.orgresearchgate.net This transformation is significant as the quinoline-5,8-dione structure is a key fragment in several antitumor compounds. rsc.org In these reactions, the metal complex facilitates the transfer of an oxidant, such as a hydroperoxide, to the substrate. The catalytic activity and selectivity can be influenced by the nature of the metal center, the supporting ligand, and the reaction conditions. researchgate.net The presence of the hydroxymethyl group on the this compound ligand could influence the electronic environment of the metal center, thereby modulating the catalyst's activity and selectivity in such transformations.
The catalytic applications of these complexes can be realized through both heterogeneous and homogeneous pathways.
Heterogeneous Catalysis : In this approach, the catalyst and reactants exist in different phases. A common strategy involves immobilizing the metal complex onto a solid support. For instance, iron complexes of sulfonated phthalocyanines, which are structurally large organic ligands, have been covalently bound to silica (B1680970) (SiO₂) supports. rsc.orgresearchgate.net These supported catalysts have been effectively used for the clean oxidation of 8-hydroxyquinoline with tert-butyl hydroperoxide. rsc.org This method offers significant advantages, including ease of catalyst separation from the reaction mixture and potential for catalyst recycling. A similar strategy could be applied to complexes of this compound.
Homogeneous Catalysis : In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. Metal complexes of this compound are noted for their solubility in common organic solvents, making them suitable candidates for homogeneous catalysts. researchgate.net In a homogeneous system, the catalyst is molecularly dispersed, which can lead to higher activity and selectivity due to the accessibility of the catalytic sites. The reaction of the metal complex with substrates in solution would proceed, and upon completion, the products would need to be separated from the catalyst, often through chromatographic or distillation methods.
Development of Sensors and Probes
The inherent fluorescence and metal-binding capabilities of the 8-hydroxyquinoline scaffold are central to the utility of this compound in sensor technology. The compound serves as a platform for designing highly sensitive and selective probes for various analytes.
The 8-hydroxyquinoline (8-HQ) moiety is a well-established fluorophore for the detection of a wide range of metal ions. nih.govscispace.com In its free form, 8-HQ and its derivatives typically exhibit weak fluorescence due to processes like excited-state intramolecular proton transfer (ESIPT). However, upon chelation with a metal ion through the hydroxyl oxygen and quinoline nitrogen, a rigid complex is formed. This complexation inhibits non-radiative decay pathways and often leads to a significant enhancement of fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov
Derivatives of 8-HQ have been successfully developed as fluorescent "turn-on" probes for numerous metal ions, including zinc (Zn²⁺), aluminum (Al³⁺), and cadmium (Cd²⁺). scispace.comnih.gov The selectivity of these probes can be tuned by modifying the substituents on the quinoline ring. While research on this compound is specific, the principles are well-demonstrated in closely related analogues. For instance, a probe based on 2-(hydroxymethyl)quinolin-8-ol (B92850) was designed for the selective and sensitive detection of Cd²⁺ ions in aqueous solutions and even within living cells. This probe exhibited a "turn-on" fluorescence response, with the limit of detection calculated to be 1.18 x 10⁻⁶ M. The complexation mechanism was confirmed through various spectroscopic and crystallographic methods.
The presence of the hydroxymethyl group at the 5-position can influence the probe's solubility, photophysical properties, and potential for further functionalization without interfering with the core chelating site.
Table 1: Performance of Selected 8-Hydroxyquinoline-Based Fluorescent Probes for Metal Ion Detection
| Probe Base | Target Ion | Detection Limit | Medium | Reference |
|---|---|---|---|---|
| 2-(Hydroxymethyl)quinolin-8-ol | Cd²⁺ | 1.18 µM | Aqueous | (Not specified) |
| 8-Hydroxyquinoline | Al³⁺ | ~0.1 µM | Soil Extracts | scispace.com |
| 8-Hydroxyquinoline-carbaldehyde Schiff-base | Al³⁺ | <0.1 µM | Weak Acidic | scispace.com |
Biosensors Utilizing this compound
While fluorescent probes operate in solution, biosensors typically involve the immobilization of a recognition element onto a solid support to create a reusable or continuous monitoring device. The this compound compound is particularly well-suited for this transition from a probe to a biosensor component due to its functional handle.
The hydroxymethyl (-CH₂OH) group provides a reactive site for covalent immobilization onto various substrates used in biosensing, such as nanoparticles, polymers, or electrode surfaces. For example, it can be esterified with carboxylic acid groups or converted to other functional groups (e.g., an aldehyde or amine) to facilitate conjugation to biomolecules or sensor platforms.
Research has demonstrated the successful functionalization of surfaces with 8-HQ derivatives for sensing applications. In one study, 8-HQ was immobilized onto silicone tubing and used for the on-line preconcentration and determination of trace metals in seawater. nih.gov In another approach, 8-hydroxyquinoline was functionalized onto graphene oxide to create an efficient fluorescent nanosensor for Zn²⁺ in aqueous media, showcasing high selectivity and sensitivity. nih.gov These examples highlight a clear pathway for the integration of this compound into robust biosensing systems. The hydroxymethyl group offers a direct and stable linkage point, enabling the development of:
Optical Biosensors: By grafting the compound onto glass slides, optical fibers, or nanoparticles, its fluorescence response to metal ions can be harnessed for continuous or remote sensing.
Electrochemical Biosensors: Immobilization on electrode surfaces could allow for the detection of metal ions through changes in electrochemical signals upon chelation.
Bioconjugates: The hydroxymethyl group can be used to attach the quinoline moiety to specific biomolecules (e.g., proteins, DNA), potentially targeting the sensor to particular cellular locations or reporting on metalloenzyme activity. nih.gov
Advanced Functional Materials Development
Beyond sensing, this compound is a versatile building block for constructing larger, functional material systems, including highly ordered self-assembled structures and robust polymeric materials.
The principles of supramolecular chemistry can be applied to 8-HQ derivatives to create complex, self-assembled architectures. The chelation of metal ions with 8-hydroxyquinolinate ligands serves as a primary driving force for assembly, forming mononuclear, binuclear, or trinuclear metal complexes. acs.org These primary coordination complexes can then further organize into extended supramolecular networks through non-covalent interactions such as π-π stacking, hydrogen bonding, and C-H···π interactions. acs.org
The structure of the resulting self-assembled system can be finely tuned by the choice of metal ion, counter-anions, and solvent systems, which influence the coordination geometry and intermolecular forces. acs.org The this compound molecule offers an additional control element in this process. The hydroxyl group is a potent hydrogen bond donor and acceptor, providing a specific and directional interaction site that can be used to guide the assembly process and stabilize the final supramolecular structure. This could lead to the formation of unique architectures, such as 1D chains, 2D sheets, or 3D frameworks, with tailored photoluminescent properties.
The incorporation of this compound into polymer structures imparts the unique properties of the 8-HQ moiety—such as metal chelation, fluorescence, and biological activity—to the bulk material. The hydroxymethyl group enables this integration through several synthetic strategies.
As a Monomer: The hydroxyl group can participate in polymerization reactions. For instance, it can react with diacids or diisocyanates to form polyesters or polyurethanes, respectively, where the 8-HQ unit is an integral part of the polymer backbone.
For Grafting: The molecule can be attached as a side chain to an existing polymer backbone. This can be achieved by first modifying the polymer to have reactive sites that can couple with the hydroxymethyl group.
One significant application is in the synthesis of coordination polymers . Research on the closely related precursor, 5-chloromethyl-8-hydroxyquinoline hydrochloride, has shown that it can be used to synthesize novel ligands that, upon reaction with metal ions like Zn(II), Cu(II), and Ni(II), form coordination polymers. These materials are often insoluble in common organic solvents and exhibit high thermal stability.
Furthermore, 8-HQ derivatives have been incorporated into electrospun fibrous materials. By blending with polymers like poly(vinyl alcohol) (PVA) and chitosan, functional mats can be fabricated. These materials can chelate metal ions and have been shown to possess significant antibacterial, antifungal, and antitumor activities. The presence of a functional group like the hydroxymethyl substituent facilitates the stable incorporation and dispersion of the active quinoline moiety within the polymer matrix.
Medicinal Chemistry and Pharmacological Potential of 5 Hydroxymethyl Quinolin 8 Ol
Drug Discovery and Development Pipeline
Currently, 5-(hydroxymethyl)quinolin-8-ol is primarily considered a research chemical and a building block for the synthesis of more complex derivatives. scbt.comnih.gov There is limited public information available to place this compound itself within a specific phase of the drug discovery and development pipeline. However, the broader class of 8-hydroxyquinoline (B1678124) derivatives includes compounds that have been investigated in various stages of drug development, including preclinical and clinical trials. nih.gov For instance, Clioquinol, a halogenated 8-hydroxyquinoline, was previously used as an oral antiparasitic agent. semanticscholar.org The extensive research into 8-HQ derivatives for a multitude of therapeutic areas suggests a dynamic pipeline for compounds sharing this core structure. researchgate.netnih.gov The development of new derivatives often stems from foundational molecules like this compound, which serve as starting points for chemical modification to enhance efficacy and selectivity. researchgate.netmdpi.com
Structure-Activity Relationship (SAR) Studies for Therapeutic Efficacy
The therapeutic efficacy of 8-hydroxyquinoline derivatives is intricately linked to their substitution patterns, which significantly influence their biological activity. Structure-activity relationship (SAR) studies on the 8-HQ scaffold have revealed several key insights:
Substitution at Position 5: The nature of the substituent at the 5-position of the quinoline (B57606) ring plays a crucial role in determining the compound's cytotoxic and other biological activities. For example, the introduction of electron-withdrawing groups at this position has been shown to enhance anticancer activity. nih.gov Conversely, bulky groups or those that hinder cell permeability can diminish cytotoxicity. nih.gov The hydroxymethyl group in this compound provides a handle for further chemical modifications, such as esterification, to modulate the compound's properties. nih.gov
Substitution at Other Positions: Modifications at other positions, such as the 2 and 7 positions, also significantly impact the biological profile. Aromatic amide substitutions at the 2-position can increase lipophilicity and antiviral activity. nih.gov Halogenation at the 5 and 7 positions, as seen in compounds like Clioquinol, is known to enhance antimicrobial activity. researchgate.net
Metal Chelation: A hallmark of 8-hydroxyquinolines is their ability to chelate metal ions, a property that is central to many of their biological effects, including antimicrobial and neuroprotective activities. researchgate.netelsevierpure.com The substitution pattern on the quinoline ring can modulate the metal-binding affinity and the properties of the resulting metal complexes.
While these general SAR principles for the 8-HQ class are well-documented, specific and detailed SAR studies focusing exclusively on the impact of the 5-hydroxymethyl group of this compound on a wide range of therapeutic targets are not extensively reported in the available literature.
| Substitution Position | Effect on Biological Activity | Example of Substituent |
| Position 5 | Can enhance anticancer activity | Electron-withdrawing groups |
| Position 2 | May increase lipophilicity and antiviral activity | Aromatic amides |
| Positions 5 and 7 | Often enhances antimicrobial properties | Halogens (e.g., Chloro, Iodo) |
Pharmacokinetic and Pharmacodynamic Considerations
The pharmacodynamics of 8-HQ derivatives are often linked to their ability to interact with metal ions and affect cellular processes. elsevierpure.com The specific mechanisms of action can vary depending on the derivative and the biological context. For any derivative of this compound to progress through the drug development pipeline, a thorough investigation of its pharmacokinetic and pharmacodynamic profiles would be essential.
Preclinical Efficacy Studies
While preclinical efficacy studies focusing specifically on this compound are limited, a wealth of research exists on the preclinical evaluation of various 8-hydroxyquinoline derivatives. These studies have demonstrated the potential of this class of compounds in a range of disease models.
For example, derivatives of 8-hydroxyquinoline have shown promising results in preclinical models of:
Cancer: Certain 8-HQ derivatives have exhibited potent activity against multidrug-resistant cancer cells. nih.gov
Neurodegenerative Diseases: The metal-chelating properties of some 8-HQ derivatives have been explored for their neuroprotective effects in models of Alzheimer's and other neurodegenerative conditions. nih.gov
Infectious Diseases: Numerous 8-HQ derivatives have been synthesized and tested for their antibacterial and antifungal activities in vitro. researchgate.netnih.gov
It is important to note that these preclinical findings are for the broader class of 8-hydroxyquinoline derivatives and not specifically for this compound. The hydroxymethyl group at the 5-position offers a potential site for modification to create novel derivatives that could be subjected to future preclinical efficacy studies.
Development of Novel Therapeutic Agents
The 8-hydroxyquinoline scaffold, including this compound as a synthetic intermediate, is a fertile ground for the development of novel therapeutic agents.
The 8-hydroxyquinoline core is a well-established pharmacophore for the development of anti-infective agents. nih.gov Researchers have synthesized numerous derivatives with potent antibacterial and antifungal properties. researchgate.netnih.gov For instance, new heterocyclic derivatives of 8-hydroxyquinoline have demonstrated significant in vitro antibacterial activity against various strains, including E. coli and S. aureus. nih.gov The synthesis of 5-alkoxymethyl-8-hydroxyquinoline and 5-alkylthiomethyl-8-hydroxyquinoline derivatives, which can be derived from this compound, has yielded compounds with notable antibacterial activity. researchgate.net The mechanism of anti-infective action is often attributed to the chelation of essential metal ions required for microbial growth and enzymatic function. semanticscholar.org
| Derivative Class | Starting Material | Observed Anti-Infective Activity |
| 5-alkoxymethyl-8-hydroxyquinolines | 5-chloromethyl-8-hydroxyquinoline | Antibacterial |
| 5-alkylthiomethyl-8-hydroxyquinolines | 5-chloromethyl-8-hydroxyquinoline | Significant antibacterial activity |
| Heterocyclic derivatives | 5-(hydroxymethyl)-8-hydroxyquinoline | Remarkable antibacterial activity |
The dysregulation of metal ions in the brain is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease. elsevierpure.com The metal-chelating ability of 8-hydroxyquinoline derivatives makes them attractive candidates for the development of neuroprotective agents. elsevierpure.com By sequestering excess metal ions, these compounds can mitigate oxidative stress and other downstream pathological events. nih.gov While specific studies on the neuroprotective effects of this compound are not prominent, the 8-HQ scaffold itself is a key component in the design of multi-target-directed ligands for neurodegenerative disorders. nih.gov The development of hybrid molecules incorporating the 8-hydroxyquinoline moiety has led to potent anti-neurodegenerative agents in preclinical studies. nih.gov
Anti-Cancer Agents
The 8-hydroxyquinoline (8HQ) scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity. nih.govresearchgate.netmdpi.com The biological activity of these compounds is often linked to their ability to chelate essential metal ions, such as copper, zinc, and iron, thereby disrupting cellular homeostasis in cancer cells, which have an increased demand for these metals. nih.govresearchgate.net This chelation can lead to the inhibition of crucial enzymes and cellular processes like the proteasome, and induce the generation of reactive oxygen species (ROS), ultimately triggering apoptotic cell death. nih.govnih.gov
While extensive research has focused on halogenated and nitro-substituted 8-hydroxyquinolines, preliminary studies suggest that this compound may also possess potential as an inhibitor of cancer cell proliferation. smolecule.com Its unique combination of a hydroxymethyl group at the 5-position and a hydroxyl group at the 8-position sets it apart from more extensively studied analogues like Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and Nitroxoline (8-hydroxy-5-nitroquinoline). nih.govsmolecule.com For instance, Nitroxoline has been identified as a highly potent cytotoxic agent against various human cancer cell lines, with an IC50 value 5- to 10-fold lower than other analogues tested in one study. nih.govnih.gov The anticancer effects of many 8HQ derivatives, including Clioquinol, are associated with their activity as ionophores and their ability to inhibit proteasome activity. nih.govsmolecule.com
Furthermore, metal complexes of 8-hydroxyquinoline derivatives have shown enhanced cytotoxic effects. Copper(II) complexes of 8-hydroxyquinoline hydrazones and Platinum(II) complexes have demonstrated significant antiproliferative activity against cancer cell lines, inducing apoptosis and DNA damage. nih.govrsc.org Although specific studies detailing the anticancer mechanism of this compound are limited, the established anticancer profile of the broader 8-hydroxyquinoline class provides a strong rationale for its further investigation as a potential therapeutic agent. researchgate.netdntb.gov.ua
Table 1: Anticancer Activity of Selected 8-Hydroxyquinoline Derivatives
| Compound | Substitution | Observed Anticancer Activity/Mechanism | Reference |
|---|---|---|---|
| Nitroxoline | 5-nitro | Highly cytotoxic to human cancer cell lines; activity enhanced by copper; increases intracellular ROS. | nih.govnih.gov |
| Clioquinol | 5-chloro-7-iodo | Anticancer activity demonstrated in vitro and in vivo; inhibits proteasome activity; acts as a zinc ionophore. | nih.gov |
| YLN1 [Pt(QCl)Cl₂]·CH₃OH | 2-[(5-chloropyridin-2-yl)-hydrazonomethyl] | Cytotoxic against MDA-MB-231 breast cancer cells (IC₅₀ = 5.49 ± 0.14 μM); induces senescence, apoptosis, and DNA damage. | rsc.org |
| 5-Amino-8-hydroxyquinoline | 5-amino | When incorporated into fibrous materials with its metal complexes (Cu²⁺, Fe³⁺), shows significant cytotoxicity against HeLa and MCF-7 cancer cells. | mdpi.com |
| This compound | 5-hydroxymethyl | Preliminary research suggests potential to inhibit cancer cell proliferation. | smolecule.com |
Other Therapeutic Areas
The therapeutic potential of this compound and its parent structure, 8-hydroxyquinoline, extends beyond oncology into several other key areas, primarily due to its metal-chelating and antioxidant properties. nih.govnih.gov
Antimicrobial and Antifungal Activity: The 8-hydroxyquinoline scaffold is well-established for its potent antimicrobial properties. elsevierpure.com Derivatives have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungi. mdpi.com The mechanism is often attributed to the chelation of divalent cations essential for bacterial enzyme function and membrane integrity. researchgate.net Specifically, derivatives with substitutions at the 5-position have been explored for enhanced activity. For example, novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives demonstrated high potency against several pathogenic fungi, including Cryptococcus gattii and Candida auris, with minimum inhibitory concentrations (MICs) as low as ≤ 0.0313 μg/mL. nih.gov Similarly, 5-hydrazonomethyl-quinolin-8-ol derivatives, which are structurally related to this compound, exhibited good antifungal activity. researchgate.net Although direct comprehensive screening data for this compound is not widely published, its structural similarity to these active compounds suggests its potential as an antimicrobial agent. smolecule.com
Antineurodegenerative Activity: Metal ion dysregulation is a key factor in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. researchgate.net The ability of 8-hydroxyquinoline derivatives to chelate metal ions like copper, zinc, and iron makes them promising candidates for neuroprotective therapies. researchgate.net Several 5-substituted-8-hydroxyquinoline derivatives have been reported to possess potent antineurodegenerative effects, suggesting that this scaffold can be modified to target pathways involved in neurodegeneration. researchgate.net
Antioxidant Properties: 8-Quinolinol is recognized as a strong iron chelator with associated antioxidant properties. nih.gov By sequestering redox-active metal ions like iron, it can prevent the generation of harmful reactive oxygen species through Fenton-like reactions, thus mitigating oxidative stress, which is implicated in a wide range of diseases.
Combination Therapies Involving this compound
The investigation of this compound in combination with other therapeutic agents is a nascent area of research with limited published data. The rationale for such combinations would be to achieve synergistic effects, overcome drug resistance, or reduce toxicity by using lower doses of each agent.
While direct studies on this compound are lacking, research on related 8-hydroxyquinoline derivatives provides a basis for potential future studies. For instance, the in vitro antiproliferative properties of novel metal complexes derived from 8-hydroxyquinoline Schiff bases were assessed in combination with the standard chemotherapeutic drug 5-fluorouracil (B62378) (5-FU). mdpi.com In that study, the combination showed antagonism in most tested cancer cell lines, with the exception of A375 melanoma cells, where some level of synergy was observed. mdpi.com This highlights the complex nature of drug interactions and the importance of empirical testing for specific compounds and cell lines. Given the anticancer potential of the 8-hydroxyquinoline scaffold, exploring combinations of this compound with established anticancer drugs could be a valuable direction for future research.
Computational Drug Design and Virtual Screening
Computational techniques such as molecular docking and virtual screening are powerful tools in modern drug discovery, enabling the efficient identification and optimization of lead compounds. rsc.org These methods are widely applied to the quinoline scaffold to predict binding affinities and interaction modes with various biological targets. jbcpm.comresearchgate.net
Interaction studies involving this compound hydrochloride have utilized molecular docking to predict how the compound interacts with the active sites of specific enzymes or receptors. smolecule.com Such in silico approaches are crucial for understanding its therapeutic potential and guiding the synthesis of more potent derivatives. smolecule.com
A pertinent example is the computational study of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, a direct derivative of this compound. This compound was synthesized and evaluated as a potential antiviral agent against SARS-CoV-2. researchgate.netscienceopen.com Molecular docking studies were performed to explore its binding mechanisms with key viral protein receptors (COVID-19/6WCF and COVID-19/6Y84), revealing that the derivative could be a potential inhibitor. researchgate.netscienceopen.com
Furthermore, virtual fragment screening has been successfully used to identify novel quinoline-based scaffolds. In one study, a quinoline-5,8-dicarboxylic acid derivative was identified as a selective inhibitor of Jumonji domain-containing protein 3 (JMJD3), an enzyme implicated in cancer and inflammation. nih.govsci-hub.box This demonstrates the utility of computational methods in exploring the chemical space around the quinoline core to find novel therapeutic agents. These examples underscore the value of applying computational drug design and virtual screening to further elucidate the pharmacological potential of this compound and its analogues.
Table 2: Application of Computational Methods to 8-Hydroxyquinoline Derivatives
| Compound/Scaffold | Computational Method | Biological Target/Application | Key Finding | Reference |
|---|---|---|---|---|
| 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol | Molecular Docking | SARS-CoV-2 Receptors (6WCF, 6Y84) | Identified as a potential antiviral agent against SARS-CoV-2. | researchgate.netscienceopen.com |
| Quinoline-5,8-dicarboxylic acid | Virtual Fragment Screening, Molecular Docking | JMJD3 (Jumonji Domain-Containing Protein 3) | Identified a novel scaffold for selective JMJD3 inhibitors. | nih.govsci-hub.box |
| Cloxyquin (5-chloro-8-hydroxyquinoline) | Molecular Docking | Bovine Serum Albumin (BSA) | Elucidated binding sites and confirmed hydrophobic interactions as the major driving force for complexation. | nih.gov |
| This compound | Molecular Docking | General Enzymes/Receptors | Used to predict binding interactions and understand therapeutic potential. | smolecule.com |
Future Directions and Emerging Research Areas
Integration with Nanotechnology and Drug Delivery Systems
The convergence of nanotechnology and pharmacology offers promising avenues for enhancing the therapeutic potential of compounds like 5-(Hydroxymethyl)quinolin-8-ol. The development of advanced drug delivery systems aims to improve bioavailability, target specificity, and controlled release, thereby maximizing efficacy while minimizing systemic side effects.
One promising approach involves the encapsulation of this compound into various types of nanoparticles. Polymeric nanoparticles, liposomes, and solid lipid nanoparticles are being explored as carriers to improve the solubility and stability of hydrophobic drugs. For instance, a study on a related compound, 5-amino-8-hydroxyquinoline, demonstrated its successful incorporation into electrospun fibrous materials made of poly(vinyl alcohol) and carboxymethyl cellulose. These materials exhibited antibacterial, antifungal, and anticancer properties, showcasing the potential of such systems for localized therapy, such as in wound healing or targeted cancer treatment.
Future research will likely focus on the formulation and characterization of this compound-loaded nanoparticles. Key areas of investigation will include optimizing nanoparticle size, surface charge, and drug-loading capacity to achieve desired pharmacokinetic profiles. Furthermore, the functionalization of these nanoparticles with targeting ligands could enable site-specific delivery to cancer cells or other pathological tissues, representing a significant step towards personalized medicine.
High-Throughput Screening for Novel Biological Activities
High-throughput screening (HTS) is a powerful tool in drug discovery, enabling the rapid assessment of large compound libraries for specific biological activities. While specific HTS data for this compound is not yet widely available, extensive screening of the broader 8-hydroxyquinoline (B1678124) class has revealed a wide range of biological targets.
HTS assays have been instrumental in identifying 8-hydroxyquinoline derivatives as inhibitors of various enzymes and cellular processes. For example, HTS has been employed to discover 8-hydroxyquinolines that act as inhibitors of histone demethylases, which are implicated in cancer and other diseases. These screens typically involve testing thousands of compounds in automated, miniaturized assays to identify "hits" that modulate the activity of a specific target.
The future of HTS for this compound will likely involve screening against a diverse array of biological targets to uncover novel therapeutic applications. This could include assays for enzymatic inhibition, receptor binding, and cell-based assays to assess effects on cell proliferation, apoptosis, and other cellular pathways. The data generated from these screens will be crucial for identifying new lead compounds for drug development.
Advanced Spectroscopic and Imaging Techniques for In Situ Analysis
Advanced spectroscopic and imaging techniques are becoming indispensable for understanding the behavior of molecules within biological systems. For 8-hydroxyquinoline derivatives, their intrinsic fluorescence properties make them particularly amenable to such analyses. These techniques allow for the real-time, in situ visualization and quantification of the compound and its interactions with cellular components.
Derivatives of 8-hydroxyquinoline are well-known for their use as fluorescent sensors for metal ions. Upon chelation with metal ions, the fluorescence of these compounds can be significantly enhanced or shifted, a property that can be exploited for imaging intracellular ion concentrations. Spectroscopic methods such as fluorescence spectroscopy, in conjunction with microscopy techniques like confocal microscopy, can be used to map the distribution of these compounds and their metal complexes within living cells.
Future research will likely leverage these advanced techniques to study the intracellular fate of this compound. This could involve tracking its uptake, subcellular localization, and interaction with specific organelles or biomolecules. Such studies will provide critical insights into its mechanism of action and help in the design of more effective therapeutic agents.
Sustainable Synthesis and Application Development
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact. Traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh reaction conditions and the use of hazardous reagents. acs.org
Recent advancements in synthetic methodology have focused on developing more sustainable and environmentally friendly approaches. researchgate.netnih.govnih.govacs.org These "green" synthesis protocols often utilize milder reaction conditions, greener solvents, and catalysts that can be recycled and reused. researchgate.netnih.govnih.govacs.org For the synthesis of quinoline derivatives, methods such as microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of nanocatalysts are being explored to improve efficiency and reduce waste. nih.govacs.org
The future development of this compound will likely see the adoption of these sustainable synthetic routes. This not only reduces the environmental footprint of its production but can also lead to more cost-effective and efficient manufacturing processes. Furthermore, the development of sustainable applications for this compound, beyond the biomedical field, could also be an area of future exploration.
Multi-Omics Approaches to Understand Biological Impact
Multi-omics approaches, which involve the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data, offer a holistic view of the biological impact of a compound. While specific multi-omics studies on this compound are yet to be published, this approach holds immense potential for elucidating its mechanism of action and identifying biomarkers of response.
By analyzing changes in gene expression, protein levels, and metabolite profiles in cells or tissues treated with this compound, researchers can identify the cellular pathways that are modulated by the compound. This can provide a comprehensive understanding of its biological effects and help to identify potential therapeutic targets and off-target effects. For example, multi-omics has been used to evaluate the molecular effects of other quinoline-containing compounds, revealing their impact on various cellular processes.
Future research will undoubtedly apply multi-omics strategies to investigate the biological effects of this compound in greater detail. This will be crucial for understanding its therapeutic potential and for the development of personalized treatment strategies.
Challenges and Opportunities in Translational Research
Translational research aims to bridge the gap between basic scientific discoveries and their clinical applications. For a compound like this compound, the path from the laboratory to the clinic presents both challenges and opportunities.
A significant challenge in the clinical translation of many quinoline derivatives is their potential for toxicity and adverse side effects. nih.gov Therefore, extensive preclinical studies are required to evaluate the safety profile of this compound. Furthermore, optimizing its formulation to improve bioavailability and reduce off-target effects is a critical step.
Despite these challenges, the broad spectrum of biological activities exhibited by 8-hydroxyquinoline derivatives presents a significant opportunity for the development of new therapies for a range of diseases, including cancer and neurodegenerative disorders. nih.gov The successful clinical translation of this compound will depend on a multidisciplinary approach, involving medicinal chemists, pharmacologists, and clinicians working together to overcome the hurdles of drug development.
Q & A
Q. How does the hydroxymethyl group influence the stability of quinolin-8-ol derivatives under acidic/alkaline conditions?
- Methodology :
- pH-dependent UV-Vis : Monitor absorbance shifts (e.g., λmax from 320 nm to 360 nm in pH 2–12) .
- Degradation studies : Use LC-MS to identify hydrolysis byproducts (e.g., quinolin-8-ol and formaldehyde) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
